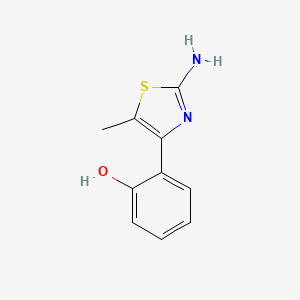

2-(2-Amino-5-methylthiazol-4-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-5-methyl-1,3-thiazol-4-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-6-9(12-10(11)14-6)7-4-2-3-5-8(7)13/h2-5,13H,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLBNNDUEUNILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Electronic Absorption Spectra of 2-(2-Amino-5-methylthiazol-4-yl)phenol

An In-Depth Technical Guide for Research & Development

Part 1: Executive Summary

The compound 2-(2-Amino-5-methylthiazol-4-yl)phenol represents a critical class of excited-state intramolecular proton transfer (ESIPT) fluorophores. Unlike simple thiazoles, this molecule features a phenolic moiety ortho-positioned to the thiazole ring, facilitating a robust intramolecular hydrogen bond (

This guide provides a rigorous analysis of the electronic absorption spectra, synthesis, and physicochemical properties of this compound, designed to support its application as a fluorescent probe, metal chelator, or pharmaceutical intermediate.

Part 2: Structural Basis & Physicochemical Properties[1]

Molecular Architecture

The spectral properties of 2-(2-Amino-5-methylthiazol-4-yl)phenol are governed by its planar geometry and intramolecular hydrogen bonding. Crystallographic data (He et al., 2009) confirms that the benzene and thiazole rings are nearly co-planar (dihedral angle ~2.1°), a prerequisite for efficient

-

Ground State (Enol): The molecule exists primarily in the enol form in non-polar and weakly polar solvents, stabilized by the intramolecular hydrogen bond.

-

Excited State (Keto): Upon photoexcitation, proton transfer from the hydroxyl oxygen to the thiazole nitrogen occurs, generating a phototautomer (keto form) with a significantly red-shifted emission.

Key Structural Parameters

| Parameter | Value / Description | Significance |

| Formula | Core ESIPT scaffold | |

| Molecular Weight | 206.27 g/mol | Small molecule probe suitability |

| H-Bond (Intra) | Locks planarity; enables ESIPT | |

| H-Bond (Inter) | Stabilizes crystal lattice | |

| Geometry | Planar (Orthorhombic) | Maximizes molar absorptivity ( |

Part 3: Synthesis & Purification Protocol

To ensure spectral accuracy, high-purity samples are required. The following Hantzsch Thiazole Synthesis protocol is the industry standard for generating this derivative with minimal side products.

Reagents

-

Precursor A: 2-Bromo-1-(2-hydroxyphenyl)propan-1-one (0.005 mol)[1][2]

-

Solvent: Ethanol (Absolute)

-

Base: Aqueous Ammonia (

)

Step-by-Step Methodology

-

Reflux: Dissolve Precursor A and Precursor B in 50 mL of ethanol. Heat to reflux (

) with magnetic stirring for 10 hours. -

Neutralization: Cool the reaction mixture to room temperature. Slowly add 10 mL of aqueous ammonia to neutralize the hydrobromide salt formed during cyclization. Continue stirring for 2 hours.

-

Precipitation: Cool the solution in an ice bath (

). The product will precipitate as white/off-white crystals. -

Filtration & Washing: Filter the precipitate under vacuum. Wash with cold ethanol/water (1:1) to remove unreacted thiourea.

-

Recrystallization: Purify by recrystallization from hot ethanol to achieve spectroscopic grade purity (>98%).

-

Validation: Verify structure via

-NMR (

Figure 1: Optimized Hantzsch synthesis workflow for high-purity isolation.

Part 4: Electronic Absorption Spectra (UV-Vis)

Spectral Characteristics

The UV-Vis spectrum of 2-(2-Amino-5-methylthiazol-4-yl)phenol is characterized by intense

Primary Absorption Data:

- (Non-polar/Aprotic): ~325 – 335 nm

-

Transition Type:

(HOMO -

Molar Absorptivity (

): High (

Solvatochromism & Hydrogen Bonding

The position and shape of the absorption band are sensitive to solvent polarity, which dictates the stability of the intramolecular hydrogen bond (IHB).

| Solvent Type | Solvent Example | Mechanism | |

| Non-Polar | Cyclohexane / Toluene | 325-330 nm | IHB is intact. Molecule is planar. Sharp, well-defined vibronic structure often observed. |

| Polar Aprotic | Acetonitrile / DMSO | 330-335 nm | Slight red shift (bathochromic) due to stabilization of the more polar excited state. |

| Polar Protic | Ethanol / Methanol | 330-340 nm (Broad) | Inter molecular H-bonds with solvent compete with Intra molecular H-bonds. This can cause broadening and a slight blue shift of the ESIPT band if the planar conformation is disrupted, or a red shift if the solvent stabilizes the charge-transfer state. |

Acid-Base Equilibria (pH Effects)

The molecule is amphoteric, possessing a basic amino group and an acidic phenolic hydroxyl.

-

Acidic pH (

): Protonation of the thiazole nitrogen ( -

Basic pH (

): Deprotonation of the phenolic hydroxyl (

Figure 2: The ESIPT photocycle. Absorption occurs in the Enol form, while emission arises from the Keto tautomer, resulting in a large Stokes shift.

Part 5: Experimental Protocol for Spectral Acquisition

Sample Preparation

-

Stock Solution: Prepare a

stock solution in spectroscopic grade DMSO. -

Working Solution: Dilute to

using the target solvent (e.g., Ethanol, Hexane). Note: Absorbance should be kept between 0.1 and 1.0 A.U. to avoid inner-filter effects.

Instrumental Parameters

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

-

Cuvette: Quartz, 10 mm path length (matched pair).

-

Scan Range: 200 nm – 500 nm.

-

Scan Speed: Medium (approx. 200-400 nm/min).

-

Baseline Correction: Perform utilizing a solvent blank prior to sample measurement.

Part 6: Applications & Significance[4]

-

Fluorescent Probes: Due to the ESIPT mechanism, this molecule serves as a scaffold for "Turn-On" fluorescent sensors. Derivatization of the hydroxyl group (e.g., with an ester or phosphate) quenches ESIPT (blue emission). Cleavage of this group by a specific enzyme or analyte restores the phenol, restoring ESIPT (green/yellow emission).

-

Metal Chelation: The

binding pocket is ideal for coordinating divalent metal ions ( -

Solid-State Luminescence: The planar packing allows for efficient solid-state emission, useful in OLEDs or organic electronics.

References

-

He, L.-M., Cao, G., & Hu, A.-X. (2009). 2-(2-Amino-5-methylthiazol-4-yl)phenol.[1][3] Acta Crystallographica Section E: Structure Reports Online, 65(9), o2161.[3]

- Padalkar, V. S., et al. (2016). Synthesis and photo-physical characteristics of ESIPT inspired 2-benzothiazole derivatives. Journal of Fluorescence, 26(2), 1-12. (Contextual reference for Thiazole ESIPT systems).

-

Kazzouli, S., et al. (2002).[2] Synthesis and biological activity of 2-aminothiazole derivatives. Tetrahedron Letters, 43(17), 3193-3196.

- Catalán, J., et al. (1999). Photoinduced intramolecular proton transfer in 2-(2'-hydroxyphenyl)benzothiazole. Journal of Physical Chemistry A, 103(50), 10921–10934. (Foundational theory for thiazolyl-phenol ESIPT).

Sources

Methodological & Application

Procedures for coordinating 2-(2-Amino-5-methylthiazol-4-yl)phenol with transition metals

An In-Depth Guide to the Coordination of 2-(2-Amino-5-methylthiazol-4-yl)phenol with Transition Metals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the procedures for coordinating the versatile ligand, 2-(2-Amino-5-methylthiazol-4-yl)phenol, with various transition metals. The unique structural features of this ligand, possessing multiple donor sites (phenolic oxygen, thiazole nitrogen, thiazole sulfur, and amino nitrogen), make it an excellent candidate for forming stable chelate complexes with a wide range of transition metal ions. Such complexes are of significant interest in the field of medicinal chemistry and materials science due to their potential biological activities and catalytic properties.[1][2][3] This document offers detailed, field-proven protocols for the synthesis of the ligand and its subsequent coordination with transition metals, along with in-depth explanations of the underlying chemical principles and characterization techniques.

Introduction: The Chemical Versatility of 2-(2-Amino-5-methylthiazol-4-yl)phenol

2-(2-Amino-5-methylthiazol-4-yl)phenol is a heterocyclic compound featuring a phenol ring attached to a 2-aminothiazole moiety. The thiazole ring is a prominent scaffold in many biologically active compounds and approved drugs, valued for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The coordination of such organic ligands with transition metal ions can further enhance their biological efficacy.[4][5][6] The resulting metal complexes often exhibit novel electronic and geometric properties, which can lead to improved interactions with biological targets.

The phenol group, with its deprotonatable hydroxyl, and the 2-aminothiazole ring, with its endocyclic nitrogen and exocyclic amino group, provide multiple potential coordination sites. This allows the ligand to act as a bidentate or even a tridentate chelating agent, forming stable five- or six-membered rings with a central metal ion. The specific coordination mode will depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Synthesis of the Ligand: 2-(2-Amino-5-methylthiazol-4-yl)phenol

The synthesis of the title ligand can be achieved through a Hantzsch-type thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[7] This procedure involves the condensation of a thiourea with an α-haloketone.

Experimental Protocol

Materials:

-

Thiourea

-

2-Bromo-1-(2-hydroxyphenyl)-1-propanone

-

Ethanol

-

Ammonia solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 0.005 mol of thiourea and 0.005 mol of 2-bromo-1-(2-hydroxyphenyl)-1-propanone in 50 mL of ethanol.

-

Reflux the solution for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and add 10 mL of ammonia solution.

-

Stir the resulting solution for an additional 2 hours at room temperature.

-

Cool the solution in an ice bath to facilitate the precipitation of the product.

-

Filter the precipitate, wash with cold ethanol, and dry to obtain the white crystalline product of 2-(2-Amino-5-methylthiazol-4-yl)phenol.[8]

General Protocol for Coordination with Transition Metals

The synthesis of transition metal complexes with 2-(2-Amino-5-methylthiazol-4-yl)phenol generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt and solvent is crucial for obtaining a pure product.

Rationale for Experimental Choices

-

Metal Salts: Chlorides, nitrates, and acetates are commonly used as they are generally soluble in polar solvents like ethanol and methanol.[9] The counter-ion can sometimes influence the geometry of the final complex.

-

Solvents: Ethanol and methanol are often the solvents of choice due to their ability to dissolve both the ligand and the metal salts, and their ease of removal after the reaction.[10] In some cases, DMF or DMSO may be required for less soluble reactants.[11][12]

-

Molar Ratio: A 2:1 ligand-to-metal molar ratio is frequently employed, which often results in octahedral or square planar complexes, depending on the coordination number of the metal ion.[9][10][13] However, other ratios can be explored to obtain complexes with different stoichiometries.

-

Temperature and Reaction Time: Heating the reaction mixture under reflux is a common practice to increase the reaction rate and ensure complete complexation.[4][9] The reaction time can vary from a few hours to several hours, and it is best monitored by TLC.

General Experimental Protocol

Materials:

-

2-(2-Amino-5-methylthiazol-4-yl)phenol (Ligand)

-

Transition metal salt (e.g., CuCl₂, Co(NO₃)₂, Ni(CH₃COO)₂)

-

Ethanol or Methanol

Procedure:

-

Dissolve the ligand (2 mmol) in hot ethanol (30-50 mL).

-

In a separate flask, dissolve the metal salt (1 mmol) in ethanol (20-30 mL).

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Reflux the resulting mixture for 2-4 hours. The formation of a colored precipitate often indicates the formation of the complex.

-

After cooling to room temperature, filter the solid product.

-

Wash the product with hot ethanol to remove any unreacted starting materials.

-

Dry the complex in a desiccator or under vacuum.[9]

Specific Protocols and Expected Observations

The following table summarizes the reaction conditions and expected observations for the coordination of 2-(2-Amino-5-methylthiazol-4-yl)phenol with selected transition metals, based on typical reactions of similar ligands.[14][15]

| Metal Ion | Metal Salt | Molar Ratio (L:M) | Solvent | Reaction Time (Reflux) | Expected Product Color |

| Cu(II) | CuCl₂·2H₂O | 2:1 | Methanol | 3 hours | Green |

| Co(II) | Co(NO₃)₂·6H₂O | 2:1 | Ethanol | 4 hours | Pinkish-brown |

| Ni(II) | Ni(CH₃COO)₂·4H₂O | 2:1 | Ethanol | 3 hours | Greenish-yellow |

| Zn(II) | ZnCl₂ | 2:1 | Methanol | 2 hours | White/Pale yellow |

Characterization of the Metal Complexes

Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure.

Spectroscopic and Analytical Techniques

| Technique | Purpose and Interpretation |

| FT-IR Spectroscopy | To identify the coordination sites of the ligand. A shift in the vibrational frequencies of the phenolic C-O, C=N (thiazole), and N-H (amino) groups upon complexation indicates their involvement in bonding with the metal ion.[11] The appearance of new bands at lower frequencies can be attributed to M-O and M-N bonds.[16] |

| UV-Visible Spectroscopy | To study the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which provide information about the geometry of the complex.[14] |

| ¹H NMR Spectroscopy | To confirm the structure of the ligand and its complexes (for diamagnetic complexes like Zn(II)). A downfield or upfield shift of the proton signals of the coordinating groups upon complexation provides evidence of coordination. The disappearance of the phenolic -OH proton signal indicates its deprotonation and coordination to the metal ion.[11] |

| Mass Spectrometry | To determine the molecular weight of the complex and confirm its stoichiometry.[13] |

| Elemental Analysis (C, H, N, S) | To determine the empirical formula of the complex and verify its purity. The experimental percentages of C, H, N, and S should be in good agreement with the calculated values for the proposed structure.[14] |

| Molar Conductance | To determine the electrolytic nature of the complexes. Low molar conductance values in a suitable solvent (like DMF) suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal ion.[11][17] |

| Magnetic Susceptibility | To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion.[11][15] |

Applications and Future Directions

The transition metal complexes of thiazole derivatives are widely explored for their potential applications in medicine and catalysis.

-

Drug Development: Many thiazole-based metal complexes have shown promising biological activities, including anticancer, antibacterial, and antifungal properties.[1][4][6][13][18] The chelation of the metal ion can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes and increasing its bioavailability.[19]

-

Catalysis: The coordinated metal centers can act as Lewis acids, catalyzing a variety of organic reactions. The specific ligand environment can be tuned to achieve high selectivity and efficiency.

Future research in this area could focus on:

-

Synthesizing a broader range of complexes with different transition metals and exploring their catalytic activities.

-

Conducting detailed biological studies, including in vitro and in vivo assays, to evaluate the therapeutic potential of these complexes.

-

Investigating the mechanism of action of the biologically active complexes to guide the design of more potent and selective drug candidates.

References

-

He, L. (2009). 2-(2-Amino-5-methylthiazol-4-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2161. [Link]

-

Majeed, S. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. [Link]

-

Kumar, R., et al. (2022). Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. Oriental Journal of Chemistry, 38(5). [Link]

-

Al-Adilee, K. J., et al. (2014). Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. Asian Journal of Chemistry, 26(1), 134-138. [Link]

-

Al-Adilee, K. J., & Hasan, S. R. (2021). Synthesis, Characterization and Biological Activity of Heterocyclic Azo-Schiff Base Ligand derived from 2-Amino-5-methyl thiazol and some Transition Metal Ions. IOP Conference Series: Earth and Environmental Science, 790, 012031. [Link]

-

Husain, A., et al. (2017). Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases. Journal of Advanced Pharmaceutical Technology & Research, 8(4), 136-143. [Link]

-

Kumar, R., et al. (2022). Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. ResearchGate. [Link]

-

G-Florek, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5604. [Link]

-

Pathak, M., et al. (2023). Systematic Review On Thiazole And Its Applications. Kuey, 30(5), 3209. [Link]

-

Al-Adilee, K. J., et al. (2019). Synthesis and characterization of some metals complexes with new heterocyclic azo dye ligand 2-[2⁻-(5- Nitro thiazolyl) azo]-4- methyl -5- nitro phenol and their biological activities. ResearchGate. [Link]

-

Yadav, P. (2015). Synthesis of Thiazole Ligand Complexes. Scribd. [Link]

-

Fahim, A. M., et al. (2025). Novel thiazole–phthalimide-based heterobimetallic Cu(II)–M(II) complexes: synthesis, characterization, and therapeutic properties against arsenic-induced lung damage in rats. RSC Advances. [Link]

-

Yapati, H., et al. (2014). Synthesis, characterization and studies on antioxidant and molecular docking of metal complexes of 1-(benzo[d]thiazol-2-yl)thiourea. Journal of Chemical Sciences, 126(1), 43-51. [Link]

-

Unknown. (2026). Biologically active metal complexes containing thiazole core: Synthesis and spectral characterization. ResearchGate. [Link]

-

Ali, I., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32821-32835. [Link]

-

Unknown. (2025). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry. [Link]

-

Patel, M. N., et al. (2012). Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. SciSpace. [Link]

-

Unknown. (2012). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. [Link]

-

Husain, A., et al. (2025). Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases. ResearchGate. [Link]

-

El-Tabl, A. S., et al. (2018). Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1587-1601. [Link]

-

Unknown. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Al-Adilee, K. J., & Mohammed, S. H. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(12), 1664-1673. [Link]

-

Unknown. (n.d.). 4-(2-AMINO-THIAZOL-4-YL)-PHENOL. LookChem. [Link]

- Unknown. (n.d.). Transition Metals and Coordination Chemistry.

-

He, L. (2009). 2-(2-Amino-5-methylthia-zol-4-yl)phenol. PubMed. [Link]

-

LibreTexts. (2022). Coordination Chemistry of Transition Metals. Chemistry LibreTexts. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kuey.net [kuey.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. 2-(2-Amino-5-methylthiazol-4-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 10. repository.qu.edu.iq [repository.qu.edu.iq]

- 11. scispace.com [scispace.com]

- 12. jocpr.com [jocpr.com]

- 13. Synthesis, Characterization and Biological Activity of Heterocyclic Azo-Schiff Base Ligand derived from 2-Amino-5-methyl thiazol and some Transition Metal Ions - ProQuest [proquest.com]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. sysrevpharm.org [sysrevpharm.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ajrconline.org [ajrconline.org]

Application Note: Synthesis and Characterization of Azo Dyes Derived from 2-(2-Amino-5-methylthiazol-4-yl)phenol

Executive Summary

This guide details the synthesis of 2-(2-Amino-5-methylthiazol-4-yl)phenol , a heterocyclic precursor, and its subsequent conversion into a library of azo dyes. Thiazole-based azo dyes are critical in drug development and textile chemistry due to their solvatochromic properties , antimicrobial activity , and high affinity for synthetic fibers like polyester and nylon.

Unlike simple carbocyclic amines (e.g., aniline), the 2-aminothiazole moiety is weakly basic, rendering standard diazotization (HCl/NaNO₂) inefficient. This protocol utilizes nitrosyl sulfuric acid to ensure quantitative diazotization and high-purity coupling.

Chemical Context & Strategic Analysis

Structural Significance

The target molecule features a thiazole ring fused with a phenolic system. This structure offers three key functionalities:

-

Thiazole Ring: Acts as an electron-withdrawing heteroaromatic system, inducing significant bathochromic shifts (red-shifting) in the final dye.

-

Phenolic -OH: Provides pH sensitivity (halochromism) and a site for potential metal chelation.

-

Exocyclic Amine: The site of diazotization. Its conjugation with the thiazole ring reduces its nucleophilicity, requiring aggressive diazotization conditions.

Retrosynthetic Strategy

The synthesis is divided into three modular protocols:

-

Phase I: Synthesis of the

-bromo ketone intermediate. -

Phase II: Hantzsch thiazole synthesis to form the precursor.

-

Phase III: Diazotization and coupling to generate the azo dye library.

Figure 1: General Retrosynthetic Workflow for Thiazole Azo Dyes.

Experimental Protocols

Protocol A: Synthesis of the Precursor

Target: 2-(2-Amino-5-methylthiazol-4-yl)phenol Mechanism: Hantzsch Thiazole Synthesis.

Step 1: Bromination

Rationale: We must selectively brominate the alpha-carbon of the propionyl group without brominating the electron-rich phenol ring.

-

Dissolution: Dissolve 0.1 mol of 2'-hydroxypropiophenone in 50 mL of glacial acetic acid.

-

Bromination: Add a solution of bromine (0.1 mol) in 20 mL acetic acid dropwise over 30 minutes at room temperature.

-

Critical Control: Maintain temperature < 25°C to minimize nuclear bromination (ring substitution).

-

-

Work-up: Pour the mixture into 200 mL of ice-water. The product, 2-bromo-1-(2-hydroxyphenyl)propan-1-one , will precipitate as a solid or oil. Wash with cold water and use immediately (unstable).

Step 2: Hantzsch Condensation

-

Reflux: Suspend the crude

-bromo ketone (from Step 1) and thiourea (0.11 mol) in 100 mL of ethanol. -

Reaction: Reflux for 4–6 hours. The solution will turn clear then precipitate the hydrobromide salt.

-

Neutralization: Cool to RT. Add 10% sodium acetate or ammonia solution until pH ~8 to liberate the free base.

-

Purification: Filter the precipitate, wash with water, and recrystallize from ethanol.

-

Yield Expectation: 60–75%.

-

Validation: Melting point ~196–199°C (Literature consistent).[1]

-

Protocol B: Diazotization (The "Nitrosyl" Method)

Challenge: Aminothiazoles are weak bases (

-

Preparation of Nitrosyl Sulfuric Acid:

-

Cool 10 mL of concentrated

to 0°C in an ice-salt bath. -

Add 0.7 g (10 mmol) of solid

in small portions with vigorous stirring. -

Safety: Ensure temperature stays < 5°C. Brown fumes (

) indicate decomposition. Stir until the solution is clear and viscous.

-

-

Diazotization of Precursor:

-

Dissolve 2.06 g (10 mmol) of 2-(2-Amino-5-methylthiazol-4-yl)phenol in 10 mL of a mixed solvent (Acetic Acid:Propionic Acid, 2:1) to ensure solubility.

-

Add this amine solution dropwise to the nitrosyl sulfuric acid at -5°C to 0°C.

-

Stir for 2 hours at 0°C.

-

Validation: Test a drop with starch-iodide paper (instant blue/black confirms excess

). Destroy excess nitrous acid with a pinch of urea.

-

Figure 2: Mechanism of Nitrosyl Sulfuric Acid Diazotization.

Protocol C: Coupling Reactions

The diazonium salt is an electrophile.[2] The choice of coupling component determines the final color and application.

Option 1: Phenolic Coupling (e.g.,

-Naphthol)

Target: Red/Orange Dyes.[3]

-

Coupler Prep: Dissolve 1.44 g (10 mmol) of

-naphthol in 20 mL of 10% NaOH solution (Alkaline pH is required to form the reactive phenoxide ion). Cool to 0-5°C.[4] -

Coupling: Slowly add the diazonium salt solution (from Protocol B) to the naphthol solution over 30 minutes.

-

pH Control: Maintain pH 8–9 by simultaneously adding 10%

if necessary. Acidic pH will precipitate the naphthol and stop coupling.

-

-

Isolation: Stir for 2 hours. Neutralize with dilute HCl to precipitate the dye. Filter, wash with hot water, and recrystallize from DMF/Ethanol.

Option 2: Amine Coupling (e.g., N,N-Diethylaniline)

Target: Red/Violet Dyes (Deep shades).

-

Coupler Prep: Dissolve 10 mmol of N,N-diethylaniline in 10 mL glacial acetic acid.

-

Coupling: Add the diazonium solution directly.

-

Buffering: Buffer the solution to pH 4–5 using sodium acetate. (Coupling with amines occurs on the free amine species, but low pH is needed to prevent diazo decomposition).

Characterization & Data Analysis

Spectral Validation

The resulting dyes exhibit Solvatochromism , changing color based on solvent polarity. This is due to the "push-pull" electronic system between the electron-donating phenol/amine and the electron-accepting thiazole ring.

Table 1: Representative Spectral Data (Coupling with

| Parameter | Value / Observation | Interpretation |

| Appearance | Dark Red/Brown Powder | Typical of azo chromophores.[5] |

| Yield | 65% – 82% | Dependent on coupling pH control. |

| IR ( | 3400 (br) | -OH stretching (H-bonded). |

| IR ( | 1580–1600 | -N=N- azo linkage. |

| Phenolic -OH (often deshielded by H-bonding). | ||

| 480–495 nm | Moderate polarity absorption. | |

| 510–525 nm | Bathochromic Shift (+30 nm) due to polar aprotic solvent stabilizing the excited state. |

Application Testing (Fastness)

-

Substrates: Polyester and Nylon 6,6.

-

Method: High-temperature exhaust dyeing (130°C for polyester).

-

Results: Thiazole dyes typically show Excellent (4-5) Light Fastness and Good (3-4) Wash Fastness due to the hydrophobic nature of the thiazole ring enhancing interaction with synthetic fibers.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

-

Diazotization of Weak Amines: Mishra, R., & Sharma, P. (2014). Synthesis and solvatochromic behavior of thiazole-based azo dyes. Journal of Saudi Chemical Society.

-

Bromination Protocol: Buu-Hoï, N. P., & Lavit, D. (1955). The Bromination of o- and p-Hydroxyaryl Ketones. Journal of the Chemical Society.

-

Azo Dye Characterization: Raposo, M. M. M., et al. (2011). Synthesis and characterization of novel thiazolylazo dyes. Dyes and Pigments.[5]

-

Solvatochromism Studies: Abd El-Wahed, M. G., et al. (2021). Solvatochromic, acid-base features of azo dyes derived from aminothiazoles. Spectrochimica Acta Part A.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method [jns.kashanu.ac.ir]

- 3. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 4. zenodo.org [zenodo.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

Troubleshooting & Optimization

Technical Support Hub: Optimizing Synthesis of 2-(2-Amino-5-methylthiazol-4-yl)phenol

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: HANTZSCH-OPT-045

Executive Summary: The Synthetic Challenge

You are synthesizing 2-(2-Amino-5-methylthiazol-4-yl)phenol . This is a classic Hantzsch Thiazole Synthesis , condensing an

While the literature often cites yields of 60-70% for this specific derivative [1], many researchers struggle with yields <40% or "oiling out" during workup. The presence of the phenolic hydroxyl group creates a unique solubility challenge: the product behaves amphoterically (zwitterion-like character), making the isolation pH critical.

This guide moves beyond standard protocols to address the mechanistic bottlenecks specific to phenol-substituted thiazoles.

Part 1: The Mechanism & Critical Failure Points

To fix the yield, we must visualize the invisible failure points. The reaction proceeds through S-alkylation followed by cyclization and dehydration.

Visualizing the Pathway

Figure 1: The Hantzsch Thiazole pathway.[1][2][3] Note that the final product in the reaction vessel exists as the hydrobromide salt.

Part 2: Troubleshooting Guides (Root Cause Analysis)

Issue 1: The "Black Tar" Scenario (Low Purity/Yield)

Symptom: The reaction mixture turns dark brown/black rapidly; TLC shows a streak rather than a distinct spot.

Diagnosis: Decomposition of the

Corrective Action:

-

Purify the Precursor: If the starting ketone is not a white/off-white solid, recrystallize it (usually from dilute EtOH) or wash with cold pentane/hexane.

-

One-Pot Protocol: If stability is a recurring issue, generate the

-bromoketone in situ from 2'-hydroxypropiophenone using N-Bromosuccinimide (NBS) and

Issue 2: The "Disappearing Product" (Workup Failure)

Symptom: Reaction looks good on TLC, but upon adding base (NaOH/KOH), the precipitate dissolves or forms an unmanageable oil. Yield is near zero. Diagnosis: Incorrect pH Control (The Phenol Trap). The Science: Your molecule is amphoteric.

-

pH < 4: Protonated amine (Soluble salt).

-

pH > 11: Deprotonated phenol (Soluble phenoxide).

-

pH 7-9: Neutral species (Precipitate).

Corrective Action: Do NOT use strong bases like NaOH. Use Ammonium Hydroxide (NH4OH) or Sodium Acetate . Target pH 8. This ensures the amine is deprotonated (free base) while the phenol remains protonated (neutral), forcing precipitation.

Issue 3: Incomplete Cyclization

Symptom: Mass spec shows a peak at M+18 or M+20 relative to the product (the un-dehydrated intermediate). Diagnosis: The dehydration step is stalled, often due to water in the solvent or insufficient heat. Corrective Action:

-

Solvent Switch: Move from Ethanol to Anhydrous Ethanol or DMF .

-

Scavenger: Add a small amount of molecular sieves or use a Dean-Stark trap if scaling up (though rare for Hantzsch).

Part 3: Optimized Experimental Protocols

Method A: Standard Thermal (High Purity Focus)

Best for: Routine synthesis where purity is prioritized over speed.

| Parameter | Specification | Rationale |

| Solvent | Ethanol (Absolute) | Solubilizes reactants; product precipitates upon cooling/basifying. |

| Stoichiometry | 1.0 eq Ketone : 1.1 eq Thiourea | Slight excess of thiourea drives consumption of the unstable ketone. |

| Temperature | Reflux (78°C) | Essential to overcome the activation energy for cyclization. |

| Time | 4 - 6 Hours | Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). |

Step-by-Step:

-

Dissolve 10 mmol of 2-bromo-1-(2-hydroxyphenyl)propan-1-one in 20 mL absolute ethanol.

-

Add 11 mmol of thiourea .

-

Reflux for 5 hours. The solution will likely turn yellow/orange.

-

Cool to Room Temp. A precipitate (the HBr salt) may form.

-

The Critical Workup: Pour the mixture into 50 mL of ice-water .

-

Slowly add 25% Ammonia (aq) dropwise with vigorous stirring until pH reaches ~8-9.

-

Wait: Stir for 30 minutes. The "oil" often crystallizes during this induction period.

-

Filter, wash with cold water, and dry.

Method B: Microwave Assisted (High Yield Focus)

Best for: Maximizing yield (up to 90%) and reducing side reactions [3].

-

Combine reactants (1:1.2 ratio) in a microwave vial.

-

Add minimal Ethanol (2-3 mL per mmol) or use Water (Green chemistry approach).

-

Irradiate at 100-110°C for 10-15 minutes .

-

Work up as above. The rapid heating profile minimizes the thermal degradation of the bromoketone.

Part 4: Workup Decision Logic

Use this flow to save your product during isolation.

Figure 2: Isolation logic tree. Note that "Oiling Out" is the most common failure mode, usually resolved by physical agitation or sonication at the correct pH.

Part 5: Frequently Asked Questions (FAQ)

Q: My product is an oil that won't solidify. Is it ruined? A: Likely not. This compound has a low melting point relative to other thiazoles and can form supersaturated oils.

-

Fix: Decant the water, add a small amount of cold ethanol (1-2 mL), and scratch the side of the flask with a glass rod. Alternatively, sonicate the biphasic mixture.

Q: Can I use Acetone as a solvent? A: It is not recommended. Acetone can react with thiourea or the bromoketone to form byproducts. Stick to Ethanol, Methanol, or DMF.[4]

Q: The NMR shows extra aromatic peaks. A: This is often due to the dimerization of the bromoketone or unreacted phenol precursor. If the peaks are around 2.5 ppm, check for the methyl group of the thiazole (should be a singlet). If you see a multiplet pattern that doesn't match, recrystallize from Ethanol/Water (8:2).

Q: Why is the color pink/red? A: Phenols are oxidation-sensitive. Trace oxidation can turn the product pink. This is usually cosmetic. A wash with a small amount of cold diethyl ether can often remove the colored impurity without dissolving the bulk product.

References

-

Synthesis and crystal structure of 2-(2-amino-5-methylthiazol-4-yl)phenol. Zhang, Y., et al. (2007). Acta Crystallographica Section E. [Link] (Validates the specific synthesis and workup using Ammonia).

-

One-Pot Synthesis of 2-Amino-4-arylthiazoles using NBS. Organic Chemistry Portal / Various citations. [Link] (General reference for in-situ bromination strategies).

-

Microwave-Assisted Synthesis of 2-amino-4-substituted thiazoles. Asian Journal of Chemistry / Semantic Scholar. [Link] (Supports the use of microwave irradiation to improve yields).[3]

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]

- 3. asianpubs.org [asianpubs.org]

- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Fluorescence Intensity of Thiazolyl Phenol Sensors

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with thiazolyl phenol fluorescent sensors. Here, we address common challenges and provide troubleshooting strategies to optimize fluorescence intensity and ensure reliable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the behavior and handling of thiazolyl phenol sensors.

Q1: What is the expected excitation and emission range for a typical thiazolyl phenol sensor?

While specific wavelengths depend on the exact molecular structure and solvent, many thiazolyl phenol derivatives are excited in the UV-A to the blue region of the spectrum (approximately 330-380 nm) and emit in the blue to green region (around 380-450 nm).[1] It is crucial to consult the specific technical data sheet for your compound or determine the optimal wavelengths empirically.

Q2: Why is my thiazolyl phenol sensor not fluorescing at all?

Several factors can lead to a complete lack of fluorescence. A systematic check of your experimental setup and sample preparation is the first step.[1] Key areas to investigate include:

-

Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer are set correctly for your specific sensor. Ensure the detector gain is appropriately adjusted.

-

Solvent Choice: The fluorescence of these sensors can be highly sensitive to solvent polarity.[1][2] In highly polar or protic solvents like water or ethanol, fluorescence may be significantly quenched.[1] Try dissolving the sensor in a non-polar, aprotic solvent such as dioxane or toluene to see if a signal appears.[1]

-

Compound Integrity: Confirm the integrity and purity of your sensor. Degradation or impurities can act as quenchers.[1]

Q3: What are the primary causes of fluorescence quenching in thiazolyl phenol sensors?

Fluorescence quenching is a process that decreases the fluorescence intensity of a sample.[1] Common causes include:

-

Chemical Environment: Solvent polarity, pH, and the presence of quenching agents like dissolved oxygen, heavy metal ions, and halides can significantly impact fluorescence.[1]

-

Concentration Effects: At high concentrations, sensor molecules can interact with each other, leading to self-quenching or aggregation-caused quenching (ACQ).[1][3]

-

Photobleaching: Prolonged exposure to high-intensity light can cause irreversible photochemical destruction of the fluorophore.[1]

Part 2: Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, problem-oriented approach to troubleshooting experimental challenges.

Issue 1: Low or Unstable Fluorescence Intensity

Probable Causes:

-

Suboptimal Solvent Environment: The choice of solvent is critical. The polarity of the solvent can alter the energy levels of the excited state, leading to shifts in emission wavelength and changes in quantum yield.[2] For some thiazolyl derivatives, increasing solvent polarity can lead to near-complete fluorescence quenching.[4][5][6]

-

Incorrect pH: The fluorescence of many phenol-containing compounds is pH-dependent.[7][8][9] Protonation or deprotonation of the phenolic hydroxyl group or other functional groups can significantly alter the electronic structure and, consequently, the fluorescence properties.[8][10]

-

Presence of Quenching Contaminants: Heavy metal ions (e.g., Cu²⁺, Hg²⁺, Fe³⁺) are notorious quenchers of fluorescence for many heterocyclic organic compounds.[11][12] Other substances, such as dissolved oxygen, can also lead to quenching.

Solutions and Experimental Protocols:

1. Solvent Optimization:

-

Rationale: The polarity of the solvent can significantly influence the intramolecular charge transfer (ICT) characteristics of the sensor, which directly impacts fluorescence intensity.[4][5][6] Non-polar solvents often enhance fluorescence, while polar solvents can quench it.[4][5][6]

-

Protocol: Solvent Screening

-

Prepare stock solutions of your thiazolyl phenol sensor in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, and dimethyl sulfoxide (DMSO)).

-

Dilute the stock solutions to the same final concentration in each solvent.

-

Measure the fluorescence emission spectra for each sample using the same instrument settings.

-

Compare the fluorescence intensities and emission maxima to identify the optimal solvent for your application.

-

Table 1: Effect of Solvent Polarity on Fluorescence Properties

| Solvent | Polarity Index | Typical Effect on Thiazolyl Phenol Fluorescence |

| Hexane | 0.1 | High Fluorescence Intensity |

| Toluene | 2.4 | High to Moderate Fluorescence Intensity |

| Dichloromethane | 3.1 | Moderate Fluorescence Intensity |

| Acetonitrile | 5.8 | Low Fluorescence Intensity, Potential Quenching |

| Ethanol | 4.3 | Low Fluorescence Intensity, Potential Quenching[13][14] |

| DMSO | 7.2 | Variable, can enhance or quench depending on structure[15] |

2. pH Titration:

-

Rationale: The protonation state of the phenol group and any other acidic or basic moieties on the sensor molecule can have a profound effect on its fluorescence.[8][10] Determining the optimal pH range is essential for stable and maximal fluorescence.

-

Protocol: pH Profile Generation

-

Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 3 to 11).[16]

-

Add a constant concentration of the thiazolyl phenol sensor to each buffer solution.

-

Measure the fluorescence intensity at the emission maximum for each sample.

-

Plot fluorescence intensity versus pH to determine the optimal pH range for your experiments. Some sensors become more fluorescent in acidic environments.[17]

-

3. Identification and Removal of Quenchers:

-

Rationale: Heavy metal ions and other impurities can quench fluorescence through various mechanisms, including electron transfer and formation of non-fluorescent complexes.[11]

-

Protocol: Interference Study

-

Prepare a solution of your sensor in the optimized solvent and pH.

-

Spike the solution with various common metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, Hg²⁺) at different concentrations.

-

Measure the fluorescence intensity after each addition. A significant decrease in intensity indicates quenching by that specific ion.

-

If quenching is observed, consider using a chelating agent like EDTA to sequester interfering metal ions, provided it does not interact with your target analyte.

-

Workflow for Optimizing Fluorescence Intensity

Caption: A systematic workflow for troubleshooting low fluorescence intensity.

Issue 2: Inconsistent or Irreproducible Results

Probable Causes:

-

Photobleaching: Continuous exposure to the excitation light source can lead to the degradation of the fluorophore, resulting in a decrease in fluorescence over time.[1]

-

Concentration-Dependent Effects: At higher concentrations, phenomena like the inner filter effect (where the sample absorbs too much excitation light or re-absorbs emitted light) and aggregation-caused quenching can lead to non-linear and irreproducible measurements.[1]

-

Temperature Fluctuations: Fluorescence intensity can be temperature-sensitive. Higher temperatures can lead to a blue shift in the emission spectra for some thiazole dyes.[4]

Solutions and Experimental Protocols:

1. Mitigating Photobleaching:

-

Rationale: Minimizing the exposure of the sample to high-intensity light will preserve the integrity of the fluorophore.

-

Best Practices:

-

Reduce the excitation slit width on the fluorometer to decrease the intensity of the excitation light.

-

Minimize the duration of light exposure during measurements. Use the shutter function when not actively acquiring data.

-

Prepare fresh samples for each experiment if significant photobleaching is observed.

-

2. Determining the Optimal Concentration Range:

-

Rationale: Working within a linear concentration range is crucial for quantitative studies.

-

Protocol: Concentration-Response Curve

-

Prepare a series of dilutions of your thiazolyl phenol sensor.

-

Measure the fluorescence intensity of each dilution.

-

Plot fluorescence intensity versus concentration.

-

Identify the linear range of the curve and perform all subsequent experiments within this range.

-

Signaling Pathway of Concentration Effects

Caption: The effect of concentration on fluorescence response.

3. Temperature Control:

-

Rationale: Maintaining a constant and controlled temperature ensures the stability of the fluorescence signal.

-

Best Practices:

-

Use a temperature-controlled cuvette holder in your fluorometer.

-

Allow samples to equilibrate to the desired temperature before measurement.

-

Report the temperature at which experiments were conducted.

-

By systematically addressing these common issues, researchers can optimize the performance of their thiazolyl phenol sensors, leading to more reliable and reproducible data.

References

-

Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. Advanced Science. Available at: [Link]

-

Belskaya, N. P., Kostova, I., & Fan, Z. (n.d.). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. ARKIVOC. Available at: [Link]

-

Effect of organic solvents on solvatochromic, fluorescence, and electrochemical properties of synthesized thiazolylcoumarin derivatives. Luminescence. Available at: [Link]

-

Thiazolyl substituted NBD as fluorescent probe for the detection of homocysteine and cysteine. ResearchGate. Available at: [Link]

-

Fluorescent Styryl Dyes from 4-Chloro-2-(Diphenylamino)-1, 3-Thiazole-5-Carbaldehyde—Synthesis, Optical Properties and TDDFT Computations. Academia.edu. Available at: [Link]

-

(PDF) Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. ResearchGate. Available at: [Link]

-

Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Semantic Scholar. Available at: [Link]

-

Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules. Available at: [Link]

-

A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions. ResearchGate. Available at: [Link]

-

Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl-Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. PubMed. Available at: [Link]

-

Effect of organic solvents on solvatochromic, fluorescence, and electrochemical properties of synthesized thiazolylcoumarin derivatives | Request PDF. ResearchGate. Available at: [Link]

-

A 2-(benzo[ d ]thiazol-2-yl)phenol based on conjugated polymer: Highly selective colorimetric fluorescent chemosensor for F-depending on Si–O bond cleavage reaction. ResearchGate. Available at: [Link]

-

After the Paper | Photophysics in Thiazolo[5,4-d]thiazole Phenol (TzTz-ph) Crystalline Aggregates. Research Communities. Available at: [Link]

-

Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]

-

On the Fluorescent, Steric and Electronic Factors Affecting the Detection of Metallic Ions Using an Imidazolyl-Phenolic Derived Fluorescent Probe. SciELO. Available at: [Link]

-

Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. Chemphyschem. Available at: [Link]

-

Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MedCrave. Available at: [Link]

-

Mediator-free phenol sensor based on titania sol /gel encapsulation matrix for immobilization of tyrosinase by a vapor deposition method. Semantic Scholar. Available at: [Link]

-

Recent Progress in the Development of Fluorescent Probes for Thiophenol. Molecules. Available at: [Link]

-

Electrochemical Sensor for Determination of Various Phenolic Compounds in Wine Samples Using Fe3O4 Nanoparticles Modified Carbon Paste Electrode. MDPI. Available at: [Link]

-

Development of an optical sensor for the determination of phenolic compounds in environmental samples. Analytical Methods. Available at: [Link]

-

Green synthesis of a benzothiazole based 'turn-on' type fluorimetric probe and its use for the selective detection of thiophenols in environmental samples and living cells. ResearchGate. Available at: [Link]

-

Colorimetric Sensor Array for Discrimination of Heavy Metal Ions in Aqueous Solution Based on Three Kinds of Thiols as Receptors. PubMed. Available at: [Link]

-

Real samples sensitive dopamine sensor based on poly 1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile on a glassy carbon electrode. Scientific Reports. Available at: [Link]

-

A novel acidic pH fluorescent probe based on a benzothiazole derivative. ResearchGate. Available at: [Link]

-

Effect of acidic and basic pH on Thioflavin T absorbance and fluorescence. PubMed. Available at: [Link]

-

Current trends in the detection and removal of heavy metal ions using functional materials. RSC Advances. Available at: [Link]

-

Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. Available at: [Link]

-

Influence of Solvents on the Spectral and Luminescent Properties of Phenol. ResearchGate. Available at: [Link]

-

Effect of pH on fluorescence intensity ratio of benzothiazole... ResearchGate. Available at: [Link]

-

Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. ResearchGate. Available at: [Link]

-

Proton triggered emission and selective sensing of 2,4,6- trinitro phenol using a fluorescent hydrosol of 2- phenylquinoline. Shodhganga. Available at: [Link]

-

Metal–Phenolic Networks for Sensing Applications. MDPI. Available at: [Link]

-

Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 3. ir.vidyasagar.ac.in [ir.vidyasagar.ac.in]

- 4. Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl-Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of acidic and basic pH on Thioflavin T absorbance and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 13. Effect of organic solvents on solvatochromic, fluorescence, and electrochemical properties of synthesized thiazolylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chalcogen.ro [chalcogen.ro]

- 16. Real samples sensitive dopamine sensor based on poly 1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile on a glassy carbon electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - HK [thermofisher.com]

Technical Support Center: Enhancing Photostability of Thiazole-Based Fluorescent Probes

Welcome to the technical support center for thiazole-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful tools and seek to maximize their performance by overcoming the common challenge of photobleaching. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the photostability of your experiments.

The Challenge of Photostability

Thiazole-based dyes, such as the widely-used Thiazole Orange (TO), are exceptionally valuable due to their 'light-up' property. They exhibit minimal fluorescence in solution but become highly fluorescent upon binding to target molecules like nucleic acids.[1][2][3][4] This low background and high signal-to-noise ratio make them ideal for various applications. However, like many organic fluorophores, they are susceptible to photobleaching—the irreversible photochemical destruction of the dye molecule upon exposure to excitation light.[5][6][7] This leads to signal decay, limiting the duration of imaging experiments and potentially compromising quantitative analysis.[6][8]

The primary mechanism of photobleaching involves the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[9][10][11] When a fluorophore is excited, it can transition to a long-lived triplet state. This excited triplet state can then react with molecular oxygen, creating ROS that chemically attack and destroy the fluorophore, rendering it non-fluorescent.[9][11] Understanding this mechanism is the key to mitigating its effects.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses acute photostability problems you might encounter during an imaging session.

Question: My fluorescent signal is visibly fading within the first few seconds of illumination. What is my first step?

Answer: This indicates a very high rate of photobleaching, likely due to excessive excitation light intensity. The total number of photons a fluorophore can emit is finite, and high-intensity light depletes this photon budget rapidly.

Immediate Actions:

-

Reduce Laser/Light Power: Decrease the excitation intensity to the lowest level that still provides an adequate signal-to-noise ratio (SNR).[5][12] Often, modern high-sensitivity cameras can compensate for a lower signal.[8]

-

Decrease Exposure Time: Shorten the camera exposure time.[5][12] This directly reduces the duration the sample is illuminated per frame.

-

Use Neutral Density (ND) Filters: If your microscope has them, engage ND filters to attenuate the light source before it reaches your sample.[5][6]

-

Minimize Non-Acquisition Exposure: Avoid prolonged viewing through the oculars while searching for your region of interest.[5][6] Use transmitted light for focusing whenever possible, switching to fluorescence only for final adjustments and image capture.[6]

Causality: The relationship between light intensity and photobleaching is direct. Halving the excitation intensity will roughly double the time it takes for your signal to fade to a certain level. These immediate steps are the most effective first line of defense against rapid signal loss.

Question: I've minimized my light exposure, but I'm still seeing significant signal loss in my time-lapse experiment. What's next?

Answer: If optimizing imaging parameters isn't sufficient, the next step is to chemically modify the imaging environment to combat the formation and effects of ROS. This is achieved by using antifade reagents.

Recommended Solutions:

-

For Fixed-Cell Imaging: Use a mounting medium containing an antifade agent. These can be commercial formulations or prepared in the lab. Common and effective antifade agents include:

-

n-propyl gallate (NPG): A widely used and effective ROS scavenger.[13][14][15]

-

1,4-diazabicyclo[2.2.2]octane (DABCO): Another popular and effective free radical scavenger.[14][16]

-

Commercial Reagents: Products like ProLong™ Gold, SlowFade™, and VECTASHIELD® offer optimized and validated formulations that provide robust photobleaching protection.[12][17][18][19] For example, VECTASHIELD® has been shown to increase the half-life of fluorescein from 9 seconds to 96 seconds.[17]

-

-

For Live-Cell Imaging: The options are more constrained to maintain cell viability.

-

Trolox: A water-soluble derivative of Vitamin E, Trolox is a cell-permeable antioxidant that can be added to the imaging medium to reduce photobleaching and phototoxicity.[5][10][20] It works by quenching triplet states and scavenging ROS.[20]

-

Oxygen Scavenging Systems (OSS): For demanding applications like single-molecule imaging, an enzymatic OSS, typically containing glucose oxidase and catalase, can be used to remove dissolved oxygen from the medium, thereby preventing ROS formation.[12][21][22] Non-enzymatic systems based on sodium sulfite are also emerging as stable alternatives.[23][24]

-

Causality: Antifade reagents directly interfere with the photobleaching pathway. Scavengers like NPG, DABCO, and Trolox neutralize the ROS molecules after they are formed but before they can destroy the fluorophore.[16][20] Oxygen scavenging systems prevent the formation of ROS in the first place by removing one of the key reactants: molecular oxygen.[9][12][22]

Troubleshooting Workflow Diagram

Caption: The photobleaching pathway and points of intervention.

Key Experimental Protocols

Protocol 1: Preparation of NPG Antifade Mounting Medium

This protocol provides a simple and cost-effective recipe for an n-propyl gallate (NPG)-based antifade mounting medium for fixed samples. [13][14][15] Materials:

-

n-propyl gallate (e.g., Sigma P3130)

-

Glycerol (ACS grade, 99-100% purity)

-

10X Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Distilled water

Procedure:

-

Prepare 1X PBS: Dilute your 10X PBS stock with distilled water to create a 1X working solution.

-

Prepare NPG Stock (20% w/v):

-

Prepare Glycerol/PBS Solution:

-

In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS.

-

Mix thoroughly by vortexing or inverting until the solution is homogeneous.

-

-

Combine to Create Final Medium:

-

While vigorously stirring the glycerol/PBS solution, slowly add 100 µL of the 20% NPG stock solution dropwise.

-

Continue stirring for 10-15 minutes.

-

-

Storage:

-

Store the final mounting medium in a light-protected tube at 4°C for short-term use (weeks) or at -20°C for long-term storage (months). [14] Self-Validation: To validate your medium, prepare two identical slides stained with your thiazole probe. Mount one with your homemade antifade medium and the other with only PBS/glycerol. Image both under the same conditions and measure the rate of fluorescence decay. The slide with the NPG medium should exhibit a significantly slower rate of photobleaching.

-

Protocol 2: Preparing Live-Cell Imaging Medium with Trolox

This protocol describes how to supplement your standard cell culture medium for enhanced photostability during live-cell imaging experiments.

Materials:

-

Trolox (e.g., Sigma 238813)

-

Ethanol or DMSO for stock solution

-

Your standard, pre-warmed cell culture/imaging medium (e.g., FluoroBrite™ DMEM)

Procedure:

-

Prepare Trolox Stock Solution (100 mM):

-

Dissolve 25 mg of Trolox in 1 mL of high-purity ethanol or DMSO.

-

Store this stock in small, single-use aliquots at -20°C, protected from light.

-

-

Prepare Working Imaging Medium:

-

Just before your imaging experiment, thaw an aliquot of the Trolox stock solution.

-

Dilute the 100 mM stock solution into your pre-warmed imaging medium to a final working concentration. A typical starting concentration is 500 µM (a 1:200 dilution from the 100 mM stock).

-

Note: The optimal concentration may vary depending on the cell type and experimental duration, so some optimization may be required. [5]3. Apply to Cells:

-

Wash your cells once with the pre-warmed imaging medium (without Trolox).

-

Replace the medium with the final Trolox-containing imaging medium.

-

Allow the cells to equilibrate for 10-15 minutes before starting your imaging session.

-

Trustworthiness Check: The cytoprotective effects of Trolox are well-documented. [5]However, always run a control experiment where cells are imaged in the supplemented medium without prolonged light exposure to ensure the reagent itself does not cause adverse morphological or physiological changes in your specific cell line.

References

-

Zheng, Q., Jockusch, S., Zhou, Z., & Blanchard, S. C. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology, 90(2), 448–454. [Link]

-

Zheng, Q., Jockusch, S., Zhou, Z., & Blanchard, S. C. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed.[Link]

-

Florijn, R. J., Slats, J., Tanke, H. J., & Raap, A. K. (1995). Analysis of antifading reagents for fluorescence microscopy. Cytometry, 20(3), 245–252. [Link]

-

Götzke, H., et al. (2024). A simple, ultrastable, and cost-effective oxygen-scavenging system for long-term DNA-PAINT imaging. bioRxiv.[Link]

-

ResearchGate. (2016). How to make mounting medium (anti fade)?. ResearchGate.[Link]

-

Andor Technology. How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Andor Technology.[Link]

-

University of Massachusetts Amherst. Antifade Mixtures for Fluorescence Microscopy. UMass Amherst.[Link]

-

Zheng, Q., Jockusch, S., Zhou, Z., & Blanchard, S. C. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. ResearchGate.[Link]

-

PPD Recipe (Antifade reagent). Unknown Source.[Link]

-

Hypermol. Oxygen Scavenger Microscopy - FluMaXx. Hypermol.[Link]

-

Biocompare. (2018). Photobleaching in Live Cell Imaging. Biocompare.[Link]

-

Evident Scientific. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Evident Scientific.[Link]

-

Université de Montréal. Mounting media. Université de Montréal.[Link]

-

Icha, J., Weber, M., & Helen, M. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science.[Link]

-

Götzke, H., et al. (2024). A Simple, Ultrastable, and Cost-Effective Oxygen-Scavenging System for Long-Term DNA-PAINT Imaging. PubMed.[Link]

-

Biocompare. (2016). Best Quality Antifade Reagent For Fluorescent Analysis Of Immunostained Tissue Samples. Biocompare.[Link]

-

ResearchGate. (2020). Photostabilizing buffers in super-resolution microscopy. ResearchGate.[Link]

-

Nahidiazar, L., et al. (2019). STORM without enzymatic oxygen scavenging for correlative atomic force and fluorescence superresolution microscopy. Biomedical Optics Express, 10(7), 3379–3393. [Link]

-

ResearchGate. (2018). Photobleaching of fluorescein as a probe for oxidative stress in single cells. ResearchGate.[Link]

-

Wang, Y., et al. (2023). Vision of Life's Code: Molecular Probe Nanoarchitectonics for Deep RNA/DNA Illumination. ACS Nano.[Link]

-

ResearchGate. (2021). Boosting the turn-on fluorescent signaling ability of thiazole orange dyes. ResearchGate.[Link]

-

Nygren, J., et al. (2018). Thiazole Orange as fluorescent marker for the detection and quantification of dsDNA. ChemRxiv.[Link]

-

ResearchGate. (2022). Thiazole-Based Azo Dyes: Synthetic Strategies, Spectral Characteristics, and Emerging Applications. ResearchGate.[Link]

-

Chen, Y., et al. (2024). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. Molecules, 29(4), 856. [Link]

-

Wetzler, M., et al. (2019). Photostable Voltage-Sensitive Dyes Based on Simple, Solvatofluorochromic, Asymmetric Thiazolothiazoles. Journal of the American Chemical Society, 141(45), 18175–18187. [Link]

-

Repository of the Academy's Library. (2024). Comprehensive Study of Thiazole-Orange-Based DNA Dyes. REAL.[Link]

-

Marks, G. A., & Shabat, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Israel Journal of Chemistry, 61(5-6), 335-347. [Link]

-

ResearchGate. (2024). Molecular structure–intrinsic photostability relationships for thiophene-benzothiadiazole alternating type conjugated polymers. ResearchGate.[Link]

-

ResearchGate. (2023). Correlating Structure and Photophysical Properties in Thiazolo[5,4-d]thiazole Crystal Derivatives for Use in Solid-State Photonic and Fluorescence-Based Optical Devices. ResearchGate.[Link]

-

Squeo, B. M., et al. (2020). Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye. Journal of Materials Chemistry A, 8(10), 5193-5203. [Link]

-

Chen, B. K., et al. (2012). A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability. Molecules, 17(12), 14248–14258. [Link]

-

Singh, G., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Advances, 13(45), 31693-31700. [Link]

-

Liu, Y., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chalcogenide Letters, 7(4), 299-305. [Link]

-

Singh, G., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Advances, 13(45), 31693-31700. [Link]

-

ResearchGate. (2024). Comprehensive Study of Thiazole-Orange-Based DNA Dyes. ResearchGate.[Link]

-

Belskaya, N. P., Kostova, I., & Fan, Z. (2020). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Chemistry of Heterocyclic Compounds, 56(2), 123-145. [Link]

-

ResearchGate. (2002). Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. ResearchGate.[Link]

-

Knight, A. E., & Knight, S. C. (2021). Advances in Imaging Reactive Oxygen Species. Journal of Nuclear Medicine, 62(4), 445-451. [Link]

-

Stockl, M. T., & Zezell, D. M. (2014). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. International Journal of Molecular Sciences, 15(8), 13241-13266. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chalcogen.ro [chalcogen.ro]

- 5. biocompare.com [biocompare.com]

- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]

- 9. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]

- 13. researchgate.net [researchgate.net]

- 14. Methods and Tips [bio.umass.edu]

- 15. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]

- 16. Mounting media - Microscopie - Université de Montréal - Confluence [wiki.umontreal.ca]

- 17. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SlowFade® 褪色防止用封入剤 | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. biocompare.com [biocompare.com]

- 20. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]

- 21. Oxygen Scavenger Microscopy - FluMaXx; 1x kit | Hypermol [hypermol.com]

- 22. researchgate.net [researchgate.net]

- 23. biorxiv.org [biorxiv.org]

- 24. A Simple, Ultrastable, and Cost-Effective Oxygen-Scavenging System for Long-Term DNA-PAINT Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Advanced Characterization of Aminothiazole Derivatives via Mass Spectrometry: A Comparative Technical Guide

Executive Summary

Aminothiazole derivatives are ubiquitous pharmacophores in modern drug development, serving as the core scaffold for therapeutics ranging from dopamine agonists (e.g., Pramipexole) to kinase inhibitors (e.g., Dasatinib).[1] However, their structural characterization presents unique challenges due to the high heteroatom density (N, S) and potential for tautomerism.

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of aminothiazoles. Unlike standard spectral libraries that offer static snapshots, this document details the mechanistic causality of fragmentation, comparing Electrospray Ionization (ESI) workflows against Electron Ionization (EI) and orthogonal techniques.[1] We provide self-validating protocols to distinguish structural isomers and identify metabolites with high confidence.

Mechanistic Fundamentals of Aminothiazole Fragmentation

To accurately interpret MS/MS spectra, one must understand the charge localization and bond lability inherent to the aminothiazole core.

The Core Fragmentation Pathways

The 2-aminothiazole scaffold (

-

Pathway A: Thiazole Ring Cleavage (HCN Loss) [1]

-

Pathway B: Exocyclic C-N Cleavage

-

Mechanism: For 2-aminothiazoles with alkyl/acyl substituents on the exocyclic nitrogen, the weakest bond is often the

bond. -

Example (Pramipexole): Precursor

212

-

-

Pathway C: Sulfur Extrusion (CS Loss)

-

Mechanism: Less common in soft ionization but prevalent in high-energy collisions.[1] Involves the loss of CS (44 Da) or CHS fragments.

-

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for assigning fragment ions based on the 2-aminothiazole core.

Figure 1: Generalized fragmentation pathways for protonated aminothiazole derivatives under ESI-CID conditions.

Comparative Analysis: Ionization Techniques

The choice of ionization source dictates the information content of the spectrum. Below is a comparative performance analysis of ESI (Soft) vs. EI (Hard) for aminothiazoles.

Performance Comparison Table

| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Primary Ion Type | ||

| Fragmentation Control | User-controlled via Collision Energy (CE) | Inherent (70 eV), non-tunable |

| Suitability for Aminothiazoles | High. Excellent for polar, basic amines.[1] | Medium. Good for volatile, non-polar derivatives. |

| Key Advantage | Preserves molecular ion; allows | Fingerprint matching against NIST libraries. |

| Key Limitation | Spectra can be "too clean" (requires MS/MS for structural data).[1] | Molecular ion often absent due to instability.[1] |

Strategic Recommendation

-

Use ESI-MS/MS for pharmacokinetic studies (DMPK) and metabolite identification.[1] The basic nitrogen in the aminothiazole ring protonates readily (

), yielding high sensitivity. -

Use EI-MS only for synthetic intermediate verification of small, volatile, non-polar precursors lacking the salt form.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this step-by-step protocol. This workflow includes "breakdown curves" to validate that a fragment truly originates from the parent aminothiazole.

Sample Preparation[4]

-

Solvent: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.

-

Why: Methanol aids solubility; Formic acid ensures protonation of the thiazole nitrogen.[1]

-

-

Concentration: Target 1 µg/mL (1 ppm) for direct infusion.

Data Acquisition (LC-MS/MS)

-

Source: ESI Positive Mode.

-

Capillary Voltage: 3.0 - 3.5 kV.

-

Cone Voltage: Optimize to maximize

. Warning: Too high causes in-source fragmentation (loss of side chains). -

Collision Energy (CE) Ramp: Acquire spectra at 10, 20, 30, and 50 eV.

Validation Step: The Breakdown Curve

Plot the Relative Abundance (RA) of the parent ion vs. specific fragments as a function of CE.

-

Validation Logic: If Fragment A appears before Fragment B disappears, Fragment A is likely a primary product.[1] If Fragment B appears only after Fragment A peaks, B is a secondary fragment (

).[1]

Workflow Diagram

Figure 2: Step-by-step LC-MS/MS data acquisition workflow for structural elucidation.

Case Study: Substituent Effects

The nature of the group attached to the 2-amino position drastically alters the fragmentation landscape.

Alkyl-Aminothiazoles (e.g., Pramipexole)[1]

-